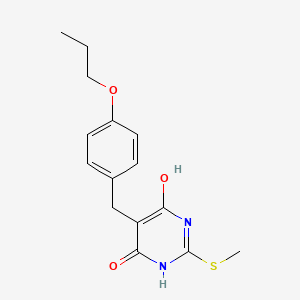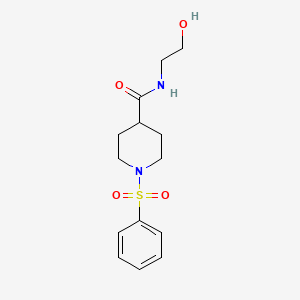
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the pyrimidine family and has potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol are significant. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins in the body. It also has anti-tumor properties and has been found to be effective in treating various types of cancer. Additionally, it has anti-viral properties and has been used to treat diseases such as HIV and hepatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol in lab experiments is its unique properties. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a valuable tool in scientific research. However, one of the limitations of using this compound is its cost. The synthesis of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is complex and expensive, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the use of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol in scientific research. One of the most significant directions is in the field of medicine. This compound has shown promising results in treating various diseases, and further research is needed to explore its full potential. Additionally, this compound has potential applications in agriculture and industry, and further research is needed to explore these areas.
In conclusion, 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol is a chemical compound with unique properties that have potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a valuable tool in medicine, agriculture, and industry. Further research is needed to explore its full potential and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol involves the reaction of 4-propoxybenzyl alcohol, 2,4,5-trichloropyrimidine, and sodium methoxide in methanol. The reaction is carried out at room temperature, and the product is obtained after purification through column chromatography. The yield of the product is approximately 70%.
Aplicaciones Científicas De Investigación
2-(methylthio)-5-(4-propoxybenzyl)-4,6-pyrimidinediol has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicine. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to be effective in treating diseases such as cancer, HIV, and hepatitis.
Propiedades
IUPAC Name |
4-hydroxy-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-8-20-11-6-4-10(5-7-11)9-12-13(18)16-15(21-2)17-14(12)19/h4-7H,3,8-9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDKAFLVSNAEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methylsulfanyl-5-(4-propoxy-benzyl)-pyrimidine-4,6-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)


![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)

![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)

![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)